Welcome to the BenchChem Online Store!
molecular formula C14H15P B1294405 Ethyldiphenylphosphine CAS No. 607-01-2

Ethyldiphenylphosphine

Cat. No. B1294405
M. Wt: 214.24 g/mol
InChI Key: WUOIAOOSKMHJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07880025B2

Procedure details

In a four-necked flask, 0.54 g (2.5 mmol) of CoBr2, 2.62 g (8.2 mmol) of ZnI2 and 1.09 g (2.7 mmol) of diphenylphosphinoethane were dissolved in 120 ml of dichloromethane and the mixture was stirred for 0.5 hour at 30° C. Subsequently, 27.5 ml (244 mmol) of 2,3-dimethyl-1,3-butadiene, 21.5 g (219 mol) of trimethylsilylacetylene and 0.69 g (2.7 mmol) of Bu4NBH4 were added thereto, and the mixture was allowed to react for one hour at 30° C. After dichloromethane was evaporated under reduced pressure, 23.3 g of the title compound was obtained at a yield of 59.0% (GC purity 89%).
[Compound]
Name
CoBr2
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
2.62 g
Type
catalyst
Reaction Step One
Quantity
1.09 g
Type
catalyst
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]([CH3:6])=[CH2:5])=[CH2:3].[CH3:7][Si:8]([C:11]#[CH:12])([CH3:10])[CH3:9]>ClCCl.[Zn+2].[I-].[I-].C1(P(CC)C2C=CC=CC=2)C=CC=CC=1>[CH3:3][C:2]1[CH2:1][CH:12]=[C:11]([Si:8]([CH3:10])([CH3:9])[CH3:7])[CH2:5][C:4]=1[CH3:6] |f:3.4.5|

Inputs

Step One
Name
CoBr2
Quantity
0.54 g
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.62 g
Type
catalyst
Smiles
[Zn+2].[I-].[I-]
Name
Quantity
1.09 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)CC
Step Two
Name
Quantity
27.5 mL
Type
reactant
Smiles
CC(=C)C(=C)C
Name
Quantity
21.5 g
Type
reactant
Smiles
C[Si](C)(C)C#C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 0.5 hour at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for one hour at 30° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After dichloromethane was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC=1CC=C(CC1C)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.